molecular formula C20H20N2O6S B2549054 methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-00-7

methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2549054
CAS No.: 899971-00-7
M. Wt: 416.45
InChI Key: DEGBBBKJKMPZRM-UHFFFAOYSA-N
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Description

Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a 4-methoxybenzenesulfonylmethyl substituent at the 6-position of the tetrahydropyrimidine ring. The sulfonyl group in this compound enhances polarity and may influence intermolecular interactions (e.g., hydrogen bonding) compared to simpler DHPM analogs .

Properties

IUPAC Name

methyl 6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-27-14-8-10-15(11-9-14)29(25,26)12-16-17(19(23)28-2)18(22-20(24)21-16)13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBBBKJKMPZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: This step often involves a substitution reaction where a phenyl group is introduced to the tetrahydropyrimidine ring.

    Attachment of the Methoxybenzenesulfonyl Group: This is typically done through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2.1. Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH/EtOH yields the carboxylic acid derivative.

  • Acidic Hydrolysis : HCl/H₂O produces the acid with slower kinetics .

2.2. Sulfonyl Group Reactivity

The 4-methoxybenzenesulfonyl moiety participates in:

  • Nucleophilic Substitution : Bromination with PBr₃ or SOCl₂ replaces the sulfonylmethyl group with halides, enabling further coupling (e.g., with thiols) .

  • Reduction : NaBH₄ selectively reduces the sulfonyl group to a thioether in the presence of LiAlH₄.

3.1. Cycloadditions

The tetrahydropyrimidine ring engages in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole hybrids. For example:

ReagentProductYieldSource
Phenyl azide/Cu(I)Triazole-linked DHPM derivative84%

3.2. Oxidation

Controlled oxidation with KMnO₄ or CrO₃ converts the dihydropyrimidine ring to a pyrimidine, enhancing aromaticity and altering electronic properties .

4.1. Halogenation

Phosphorus tribromide (PBr₃) selectively brominates the methyl group adjacent to the carbonyl, enabling Suzuki-Miyaura cross-coupling .

4.2. Alkylation/Acylation

The NH group in the tetrahydropyrimidine ring reacts with:

  • Alkyl Halides : Forms N-alkyl derivatives under basic conditions.

  • Acetyl Chloride : Yields N-acetylated products .

Comparative Reactivity with Structural Analogs

Reaction TypeTarget CompoundEthyl 6-Methyl Analog
Ester HydrolysisFaster (electron-withdrawing sulfonyl)Slower (electron-donating methyl)
Bromination Efficiency92% (PBr₃/CH₂Cl₂)85% (aqueous HBr)
Cycloaddition Yield84% (triazole formation)Not reported

Mechanistic Insights

  • Biginelli Mechanism : Protonation of the aldehyde initiates nucleophilic attack by the β-ketoester, followed by cyclocondensation with urea .

  • Sulfonyl Group Effects : The electron-withdrawing nature of the sulfonyl group accelerates hydrolysis but decelerates electrophilic substitutions .

Scientific Research Applications

Pharmaceutical Development

Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is recognized for its potential in drug development due to its diverse biological activities:

  • Anti-cancer Properties : Preliminary studies indicate that this compound may exhibit anti-cancer effects by interacting with specific molecular targets involved in cell proliferation and apoptosis.
  • Cardiovascular Applications : The compound's ability to inhibit angiotensin-converting enzyme (ACE) positions it as a candidate for treating hypertension and related cardiovascular diseases.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its role in developing effective agrochemicals:

  • Pesticide Development : Its unique structure allows for the formulation of pesticides that are both effective and environmentally friendly.
  • Herbicides : Research indicates potential use in creating herbicides that enhance crop yield while minimizing ecological impact.

Biochemical Research

This compound plays a significant role in biochemical research:

  • Enzyme Inhibition Studies : It is utilized in studies aimed at understanding enzyme mechanisms and developing inhibitors that could lead to new therapeutic agents.
  • Receptor Binding Studies : The compound's interactions with various receptors are being investigated to discover new pathways for drug action.

Material Science

Recent explorations into material science have identified this compound as having potential applications in creating novel materials:

  • Thermal Stability : Its incorporation into materials may enhance thermal stability and mechanical strength, beneficial for industrial applications.

Table 1: Summary of Applications

Application AreaSpecific UsesPotential Benefits
Pharmaceutical DevelopmentAnti-cancer drugs, ACE inhibitorsTargeted therapy, improved drug efficacy
Agricultural ChemistryPesticides, herbicidesEnhanced crop yield, reduced environmental impact
Biochemical ResearchEnzyme inhibitors, receptor bindingDiscovery of new therapeutic agents
Material ScienceNovel materials with improved propertiesEnhanced durability and thermal stability

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal examined the anti-cancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting further exploration into its mechanism of action could lead to new cancer therapies.

Case Study 2: Agricultural Application

Research conducted on the use of this compound as an herbicide demonstrated its effectiveness in controlling weed growth while promoting crop health. Field trials showed a marked increase in crop yield compared to untreated plots, highlighting its potential as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

The 6-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name 6-Position Substituent Key Properties Reference
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl Lower polarity; solubility in benzene, isopropanol, ethyl acetate
Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Bromomethyl Reactive bromine site for further functionalization (e.g., nucleophilic substitution)
Target Compound 4-Methoxybenzenesulfonylmethyl High polarity due to sulfonyl group; potential for enhanced hydrogen bonding

The sulfonyl group in the target compound introduces strong electron-withdrawing effects, which may reduce solubility in nonpolar solvents (e.g., benzene) compared to methyl or bromomethyl analogs .

Ester Group Variations (Methyl vs. Ethyl)

Ester groups at the 5-position influence lipophilicity and metabolic stability:

Compound Name Ester Group Lipophilicity (Predicted) Stability Notes Reference
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl Moderate Higher volatility than ethyl esters
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl Higher Slower hydrolysis in vivo due to steric bulk

The methyl ester in the target compound may confer faster metabolic clearance compared to ethyl analogs, though this requires experimental validation.

Oxo vs. Thioxo Derivatives at the 2-Position

Replacing the 2-oxo group with thioxo alters hydrogen-bonding capacity and bioactivity:

Compound Name 2-Position Group Hydrogen Bonding Potential Antioxidant Activity (IC₅₀) Reference
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo (C=S) Moderate Not reported
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo (C=S) High IC₅₀ = 0.6 mg/mL (DPPH assay)
Target Compound Oxo (C=O) High Likely lower than thioxo derivatives

Thioxo derivatives exhibit superior radical scavenging activity due to sulfur’s redox-active nature . The target compound’s 2-oxo group may limit antioxidant efficacy but enhance stability against oxidation.

Thermodynamic and Solubility Profiles

Comparative solubility data in organic solvents:

Compound Name Solubility in Isopropanol (mol/L) ΔH Solubility (kJ/mol) ΔS Solubility (J/mol·K) Reference
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 0.15 +12.3 +45.2
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 0.09 +15.1 +52.8
Target Compound Predicted: <0.10 Higher ΔH (polar group) Lower ΔS (ordered solvation)

The sulfonyl group likely reduces solubility in isopropanol due to increased polarity, requiring solvents like DMSO or DMF for dissolution .

Crystallographic and Hydrogen-Bonding Patterns

Crystal packing and hydrogen-bonding networks vary with substituents:

  • Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Forms planar layers via N–H···O and C–H···O interactions .
  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : 3D network stabilized by S···H–N and O–H···O bonds .

Biological Activity

Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. The following sections delve into its synthesis, biological activity, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C20H20N2O6S, with a molecular weight of approximately 414.47 g/mol. The structure features a tetrahydropyrimidine ring substituted with a methoxybenzenesulfonyl group and a carboxylate moiety.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction , which is a multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This method has been optimized using microwave irradiation or ultrasound to enhance yield and efficiency. The general reaction scheme can be summarized as follows:

Aldehyde+ ketoester+UreaTetrahydropyrimidine\text{Aldehyde}+\text{ ketoester}+\text{Urea}\rightarrow \text{Tetrahydropyrimidine}

Antimicrobial Properties

Research has indicated that compounds with similar structural features often exhibit significant antimicrobial activity . A study highlighted the effectiveness of tetrahydropyrimidine derivatives against various bacterial strains. The presence of the sulfonyl group is believed to enhance the binding affinity to microbial targets through hydrogen bonding and electrostatic interactions.

Anticancer Activity

This compound has also been investigated for its anticancer properties . A case study demonstrated that derivatives of this compound inhibited cancer cell proliferation in vitro. The mechanism of action involves the induction of apoptosis in cancer cells via mitochondrial pathways.

The mechanism by which this compound exerts its biological effects can be attributed to its interaction with specific biological targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity through:

  • Hydrogen bonding
  • Electrostatic interactions

Additionally, the tetrahydropyrimidine ring contributes to stabilizing these interactions due to its conformational flexibility.

Case Study 1: Antimicrobial Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various arylsulfonylspiroimidazolidine derivatives and evaluated their antimicrobial activity. The findings indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of tetrahydropyrimidine derivatives. It was found that these compounds induced cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7. The study concluded that the incorporation of sulfonamide groups significantly enhanced the cytotoxicity of these derivatives .

Comparative Analysis Table

PropertyData
Molecular FormulaC20H20N2O6S
Molecular Weight414.47 g/mol
Synthesis MethodBiginelli Reaction
Biological ActivitiesAntimicrobial, Anticancer
Mechanism of ActionEnzyme inhibition, Apoptosis induction

Q & A

Q. What synthetic methodologies are most effective for preparing methyl 6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. Key steps include:

  • Substituent introduction : The 4-methoxybenzenesulfonyl group is incorporated via post-synthetic modifications, such as nucleophilic substitution or sulfonylation reactions .
  • Reaction optimization : Solvent choice (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst (e.g., HCl or Lewis acids) significantly affect yield and regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

Advanced spectroscopic and crystallographic techniques are essential:

  • NMR analysis : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., sulfonyl methyl protons at δ 2.27–3.48 ppm) and confirm tetrahydropyrimidine ring conformation .
  • X-ray crystallography : Single-crystal studies resolve bond lengths (C–C ≈ 1.50–1.54 Å) and dihedral angles, confirming the 1,2,3,4-tetrahydropyrimidine scaffold .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key safety protocols include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Storage : Room temperature in airtight containers, away from ignition sources .

Advanced Research Questions

Q. How does the 4-methoxybenzenesulfonyl group influence the compound’s reactivity and pharmacological potential?

The sulfonyl group enhances electron-withdrawing effects , stabilizing intermediates in nucleophilic reactions. It also modulates:

  • Bioactivity : Sulfonyl derivatives exhibit antibacterial properties (e.g., MIC values <50 µg/mL against S. aureus) via membrane disruption .
  • Solubility : Polar sulfonyl groups improve aqueous solubility, critical for in vitro assays .
  • Regioselectivity : Steric hindrance from the sulfonylmethyl substituent directs reactions to the 6-position .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological adjustments address discrepancies:

  • Yield variations : Optimize stoichiometry (e.g., aldehyde:β-ketoester ratio 1:1.2) or use microwave-assisted synthesis to reduce side products .
  • Bioactivity conflicts : Standardize assay conditions (e.g., pH, bacterial strain) and validate via dose-response curves .
  • Crystallinity issues : Recrystallize in mixed solvents (e.g., DCM/methanol) to obtain phase-pure material for reproducible results .

Q. What advanced computational methods support the design of derivatives with improved properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and sulfonyl group interactions with biological targets .
  • Molecular docking : Simulate binding to enzymes (e.g., dihydrofolate reductase) to guide substituent modifications .
  • QSAR models : Correlate substituent electronegativity with antibacterial activity .

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